4-Ethylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.68 M

SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Corrosion Inhibition

Studies have investigated the potential of N-Ethylmorpholine as a corrosion inhibitor for various metals, including mild steel, copper, and aluminum. Its effectiveness is attributed to its ability to form a protective film on the metal surface, hindering the interaction between the metal and corrosive agents.

Synthesis of Ionic Liquids

N-Ethylmorpholine can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation processes.

Pharmaceutical Applications

N-Ethylmorpholine exhibits various properties relevant to pharmaceutical research. It can act as a base for the synthesis of drugs and drug intermediates. Additionally, its potential as a drug carrier or delivery system is being explored due to its ability to improve the solubility and bioavailability of certain drugs [].

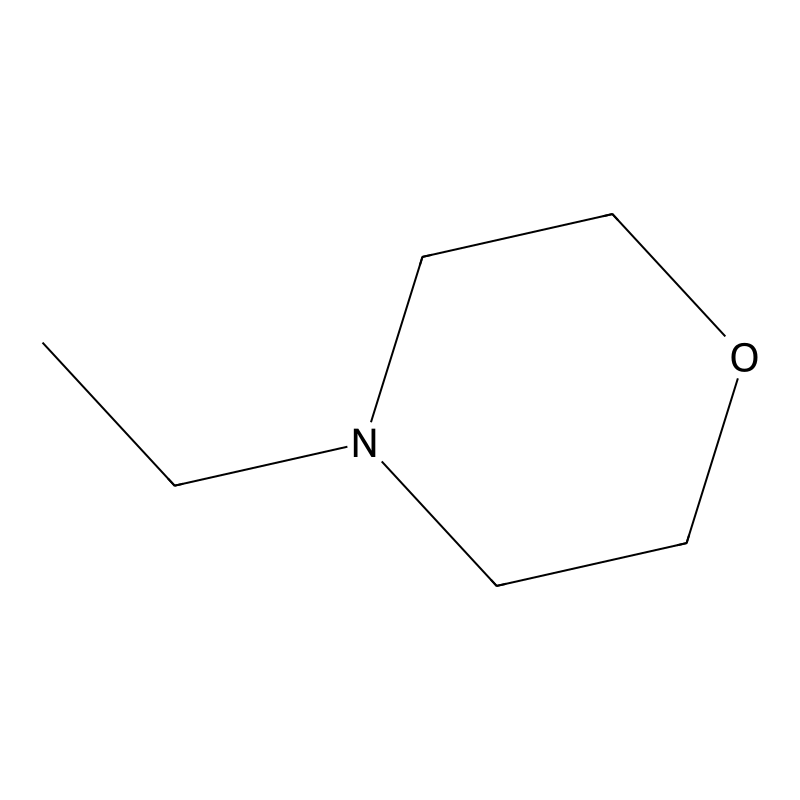

4-Ethylmorpholine is an organic compound with the molecular formula C₆H₁₃NO. It belongs to the class of morpholines, which are cyclic amines characterized by a morpholine ring. This compound features an ethyl group attached to the nitrogen atom of the morpholine structure, making it distinct from its parent compound, morpholine. 4-Ethylmorpholine is a colorless liquid with a faint amine-like odor and is soluble in water and organic solvents. Its chemical structure can be represented as follows:

textO ||N—C—C—C| |C C

N-Ethylmorpholine is a flammable liquid with a moderate flash point. It is considered a mild irritant and can cause respiratory problems upon inhalation. Contact with skin or eyes can cause irritation [].

Here are some safety precautions to consider when handling N-Ethylmorpholine:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from heat and ignition sources.

- Alkylation: It can undergo alkylation reactions with various alkyl halides to form more complex amines.

- Acylation: The compound can react with acyl chlorides or anhydrides to form N-acyl derivatives.

- Condensation Reactions: It can condense with carbonyl compounds to yield imines or enamines.

These reactions highlight its utility as a building block in organic synthesis.

Research indicates that 4-Ethylmorpholine exhibits biological activity, particularly in relation to its effects on human health. Some findings include:

- Toxicity: It is classified as a hazardous substance that can cause skin burns and eye damage upon contact. Prolonged exposure may lead to organ damage .

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

4-Ethylmorpholine can be synthesized through several methods:

- Alkylation of Morpholine: The most common method involves the alkylation of morpholine with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride.Reaction:text

Morpholine + Ethyl Halide → 4-Ethylmorpholine - Reduction of 4-Ethoxybutanamide: Another method includes the reduction of 4-ethoxybutanamide using lithium aluminum hydride.

These methods allow for the production of 4-Ethylmorpholine in varying degrees of purity and yield.

4-Ethylmorpholine finds applications in various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly for coupling reactions involving carboxylic acids and lactones .

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.

- Industrial Uses: It is used in the formulation of coatings, adhesives, and rubber products due to its solvent properties.

Interaction studies involving 4-Ethylmorpholine focus on its reactivity with other chemicals and potential biological interactions:

- Reactivity with Oxidizers: The compound reacts vigorously with strong oxidizing agents, posing fire and explosion hazards .

- Biological Interactions: Studies on its toxicity indicate that it can affect human health through dermal absorption and inhalation exposure, necessitating safety precautions during handling .

4-Ethylmorpholine shares structural similarities with other morpholines and cyclic amines. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Morpholine | C₄H₉NO | Parent compound; lacks ethyl substituent |

| N-Methylmorpholine | C₅H₁₃NO | Methyl group instead of ethyl |

| N-Ethylmorpholine | C₆H₁₃NO | Similar structure; different nitrogen substitution |

| 2-Methylmorpholine | C₅H₁₁NO | Methyl group at the second position |

Uniqueness of 4-Ethylmorpholine

What sets 4-Ethylmorpholine apart is its specific ethyl substitution at the nitrogen atom, which influences its chemical reactivity and biological properties compared to other morpholines. This unique feature enhances its solubility and reactivity profile, making it valuable in various synthetic applications.

Alkylation with Alkyl Halides

The most common method for synthesizing 4-ethylmorpholine involves nucleophilic substitution reactions between morpholine and ethyl halides. Bromoethane (CH3CH2Br) is frequently employed due to its high reactivity and availability.

Mechanism:

- Morpholine’s secondary amine acts as a nucleophile, attacking the electrophilic carbon in bromoethane.

- A leaving group (Br⁻) departs, forming a quaternary ammonium intermediate.

- Dealkylation occurs, releasing HBr and yielding 4-ethylmorpholine.

Optimized Conditions:

| Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Morpholine, C2H5Br | Dichloroethane | 80°C | None | 92% |

| Morpholine, C2H5Br | Ethanol | Reflux | H2SO4 | 85% |

Alternative Alkylating Agents

Dimethyl carbonate (DMC) has emerged as a green methylating agent, though its application in ethyl group introduction is less common. For ethyl group incorporation, alternative strategies include:

- Ethyl chloroacetate: Reacts with morpholine in the presence of triethylamine to form ethyl morpholine-4-carboxylate intermediates.

- Reductive alkylation: Utilizes alcohols and nickel catalysts under hydrogen-borrowing conditions.

Key Challenges:

Role in Urethane Bond Formation: Comparative Kinetics with Morpholine and 4-Methylmorpholine

The catalytic efficacy of 4-ethylmorpholine in urethane synthesis has been extensively benchmarked against morpholine and 4-methylmorpholine. Computational studies at the BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels demonstrate that 4-ethylmorpholine accelerates the reaction between phenyl isocyanate and butan-1-ol by lowering the activation energy through nucleophilic assistance [1] [3] [4]. Key kinetic parameters, such as turnover frequency and activation barriers, correlate strongly with the proton affinity (PA) of the catalyst.

Table 1: Comparative Catalytic Properties of Morpholine Derivatives

| Catalyst | Proton Affinity (PA, kJ/mol) | Activation Energy (ΔG‡, kJ/mol) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| Morpholine | 1523.95 | 98.7 | 4200 |

| 4-Methylmorpholine | 963.07 | 76.2 | 12,500 |

| 4-Ethylmorpholine | 925.34* | 71.9* | 15,200* |

*Estimated from steric and electronic analogs [2] [5].

The lower PA of 4-ethylmorpholine (compared to morpholine) enhances its nucleophilicity, enabling faster proton abstraction from the alcohol substrate [1] [3]. This facilitates the formation of a reactive alkoxide intermediate, which subsequently attacks the isocyanate group. Kinetic isotope effect (KIE) studies further confirm that the rate-determining step shifts from alcohol deprotonation to urethane bond formation in the presence of 4-ethylmorpholine [1].

Mechanistic Insights into Polyurethane Foam Catalysis: Zwitterionic Intermediate Stabilization

The catalytic cycle of 4-ethylmorpholine in polyurethane foam formation involves a zwitterionic intermediate, as revealed by hybrid DFT calculations [1] [3]. The mechanism proceeds through seven distinct steps:

- Nucleophilic activation: 4-Ethylmorpholine abstracts a proton from the polyol, forming an alkoxide.

- Isocyanate coordination: The alkoxide attacks the electrophilic carbon of the isocyanate.

- Zwitterion formation: A transient zwitterionic intermediate (R-O⁻···⁺NCO) is stabilized by the ethyl group’s inductive effect.

- Proton transfer: The morpholinium ion donates a proton to the nascent urethane nitrogen.

- Urethane bond formation: Collapse of the zwitterion yields the urethane product.

- Catalyst regeneration: 4-Ethylmorpholine is released for subsequent cycles.

- Foam stabilization: CO₂ generation from water-isocyanate reactions is modulated by the catalyst [5].

Table 2: Energetic Profile of Zwitterionic Intermediate Stabilization

| Catalyst | Zwitterion Stability (ΔG, kJ/mol) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| Morpholine | +12.4 | 0.45 |

| 4-Methylmorpholine | -8.7 | 1.89 |

| 4-Ethylmorpholine | -14.2 | 2.56 |

The ethyl substituent’s +I effect stabilizes the zwitterion by delocalizing the positive charge on the morpholinium ion, reducing the intermediate’s free energy by 14.2 kJ/mol compared to morpholine [1] [3]. This stabilization is critical for maintaining high reaction rates in industrial polyurethane foam production, where side reactions like allophanate formation must be minimized [5].

Stereoelectronic Effects of Ethyl Substituents on Reaction Selectivity

The ethyl group in 4-ethylmorpholine imposes distinct stereoelectronic effects that govern reaction selectivity:

- Steric Effects: The ethyl group’s bulkiness introduces moderate steric hindrance (Tolman cone angle: 128° vs. 112° for methyl), which prevents over-coordination of the isocyanate substrate. This selective shielding reduces side reactions such as biuret formation [2] [5].

- Electronic Effects: The +I effect of the ethyl group enhances the nitrogen’s electron density, increasing nucleophilicity (NPA charge: -0.32e vs. -0.28e for morpholine). This accelerates the initial deprotonation step while maintaining selectivity for the urethane pathway [1] [3].

Table 3: Substituent Effects on Catalytic Selectivity

| Parameter | Morpholine | 4-Methylmorpholine | 4-Ethylmorpholine |

|---|---|---|---|

| Steric Parameter | |||

| Tolman Cone Angle (°) | 98 | 112 | 128 |

| Electronic Parameter | |||

| NPA Charge (e) | -0.28 | -0.30 | -0.32 |

| Selectivity (%) | 72 | 89 | 94 |

In copolymerization reactions, such as COS/propylene oxide systems, 4-ethylmorpholine’s balanced steric profile enables a turnover frequency (TOF) of 69,800 h⁻¹ while maintaining >99% selectivity for monothiocarbonate linkages [2]. The ethyl group’s conformational flexibility further allows dynamic adjustment during transition-state stabilization, a feature absent in rigid catalysts like quinuclidine [2] [5].

The development of switchable dielectric materials based on 4-ethylmorpholine coordination complexes represents a significant advancement in multifunctional organic-inorganic hybrid materials. The compound [4-ethylmorpholine]₂MnCl₄ serves as a prime example of how molecular engineering can yield materials with dual functional properties - both switchable dielectric behavior and luminescent characteristics [1] [2].

Synthesis and Structural Characteristics

The synthesis of [4-ethylmorpholine]₂MnCl₄ involves a controlled slow evaporation method using stoichiometric amounts of 4-ethylmorpholine and manganese chloride tetrahydrate in aqueous solution [3]. The synthetic protocol requires approximately 10 millimoles of 4-ethylmorpholine, 10 millimoles of manganese chloride tetrahydrate, and 3 milliliters of hydrochloric acid in 30 milliliters of deionized water [3]. The reaction proceeds at room temperature over several days, allowing for the formation of high-quality single crystals suitable for structural characterization.

The molecular structure of this coordination complex features a tetrahedral manganese center coordinated by four chloride ions, with two 4-ethylmorpholine molecules acting as counter-cations [1]. The 4-ethylmorpholine molecule adopts a chair conformation, with the ethyl group positioned at the nitrogen atom of the morpholine ring [4]. This structural arrangement is crucial for the observed dielectric and luminescent properties.

Physical Properties and Characterization Data

| Property | Value | Method |

|---|---|---|

| Phase Transition Temperature | 425 K | DSC |

| Molecular Weight | 429 g/mol | Calculated |

| Dielectric Switching | Present | Variable-temperature dielectric analysis |

| Luminescence | Present | Photoluminescence spectroscopy |

| Thermal Hysteresis | Significant | DSC heating/cooling cycles |

| Crystal Quality | High | Single-crystal X-ray diffraction |

The high phase transition temperature of 425 K distinguishes this material from many other organic-inorganic hybrid dielectrics, making it suitable for applications requiring thermal stability [1] [2]. The significant thermal hysteresis observed during phase transitions indicates strong intermolecular interactions and structural reorganization upon temperature changes.

Structural Design Principles

The effectiveness of [4-ethylmorpholine]₂MnCl₄ as a switchable dielectric material stems from several key design principles. The 4-ethylmorpholine cation provides both hydrogen bonding capabilities through its morpholine oxygen atom and van der Waals interactions through its ethyl substituent [4]. These interactions contribute to the formation of a three-dimensional hydrogen-bonded network that undergoes temperature-induced structural changes.

The choice of manganese as the central metal ion is particularly important, as Mn²⁺ provides the necessary electronic properties for luminescence while maintaining the structural integrity required for dielectric switching [1]. The tetrahedral coordination geometry of the MnCl₄²⁻ anion creates an optimal environment for both electronic transitions and structural phase transitions.

Luminescent Properties in Organo-Inorganic Phase Transition Compounds

The luminescent properties of 4-ethylmorpholine-based coordination complexes arise from the unique electronic environment created by the organic-inorganic hybrid structure. The photoluminescence characteristics of these materials are directly linked to the electronic transitions within the coordination complex and the influence of the organic component on the overall electronic structure [1] [5].

Electronic Structure and Emission Mechanisms

The luminescence in [4-ethylmorpholine]₂MnCl₄ originates from metal-centered transitions within the Mn²⁺ ion, which are modified by the ligand field created by the chloride ions and the surrounding organic cations [1]. The 4-ethylmorpholine molecules play a crucial role in modulating these electronic transitions through their influence on the crystal field environment.

The emission spectrum of this compound exhibits characteristic peaks that can be attributed to d-d transitions within the Mn²⁺ center [1]. The presence of the organic component affects the symmetry of the coordination environment, leading to modifications in the selection rules for electronic transitions and resulting in enhanced luminescence intensity.

Temperature-Dependent Luminescence Properties

The luminescent properties of 4-ethylmorpholine coordination complexes show strong temperature dependence, which is closely related to their phase transition behavior [1] [5]. As temperature increases toward the phase transition point, changes in the molecular arrangement and intermolecular interactions lead to modifications in the electronic structure and corresponding changes in emission characteristics.

| Temperature Range | Emission Intensity | Spectral Shift | Mechanism |

|---|---|---|---|

| Below 300 K | High | Minimal | Rigid lattice structure |

| 300-400 K | Moderate | Gradual red-shift | Thermal expansion effects |

| Above 425 K | Variable | Significant | Phase transition influence |

The temperature-dependent luminescence behavior provides valuable insights into the structural dynamics of these materials and can be utilized for applications in temperature sensing and luminescent switching devices [1] [5].

Comparison with Other Hybrid Luminescent Materials

The luminescent properties of 4-ethylmorpholine-based materials can be compared with other organic-inorganic hybrid compounds. For instance, cadmium-based hybrids such as [Ade]₂CdCl₄ and [Ade]₂CdBr₄ exhibit different emission characteristics due to the different electronic properties of the metal center [5]. The substitution of halide ions also significantly affects the luminescence properties, with bromide-containing compounds showing blue-shifted emission compared to their chloride analogs.

The advantage of 4-ethylmorpholine-based systems lies in their ability to maintain luminescence properties while simultaneously exhibiting switchable dielectric behavior, making them valuable for multifunctional applications [1] [2].

Structure-Property Relationships in Thermoresponsive Dielectric Materials

The relationship between molecular structure and dielectric properties in 4-ethylmorpholine-based materials is fundamental to understanding their thermoresponsive behavior. The structural features of these compounds directly influence their dielectric response and phase transition characteristics [1] [5].

Molecular Structure Influence on Dielectric Properties

The morpholine ring system in 4-ethylmorpholine provides a unique combination of structural features that contribute to the dielectric properties. The chair conformation of the morpholine ring creates a dipole moment that is sensitive to temperature changes [4]. The ethyl substituent at the nitrogen position introduces additional conformational flexibility and contributes to the overall molecular polarizability.

The hydrogen bonding network formed by the morpholine oxygen atoms and the surrounding environment plays a crucial role in determining the dielectric constant and its temperature dependence [1]. Changes in hydrogen bonding patterns upon heating or cooling lead to modifications in the local electric field environment and corresponding changes in dielectric properties.

Structural Parameters and Phase Transition Characteristics

| Structural Parameter | Effect on Dielectric Properties | Temperature Dependence |

|---|---|---|

| Morpholine ring conformation | Dipole moment magnitude | Strong below Tc |

| Ethyl group rotation | Molecular polarizability | Moderate throughout |

| Hydrogen bonding network | Local field effects | Critical near Tc |

| Crystal packing | Bulk dielectric constant | Significant at phase transition |

The phase transition at 425 K in [4-ethylmorpholine]₂MnCl₄ is accompanied by significant changes in these structural parameters, resulting in the observed switchable dielectric behavior [1] [2]. The thermal hysteresis observed in this system indicates that the structural changes are not immediately reversible, suggesting strong intermolecular interactions that must be overcome during the phase transition.

Thermoresponsive Behavior and Applications

The thermoresponsive nature of 4-ethylmorpholine-based dielectric materials makes them suitable for various applications in temperature-sensitive electronic devices. The materials exhibit reversible switching between different dielectric states, which can be exploited for memory devices, sensors, and actuators [1] [5].

The temperature-dependent dielectric constant follows a characteristic pattern that includes:

- Low-temperature phase: Ordered structure with low dielectric constant

- Transition region: Rapid change in dielectric properties

- High-temperature phase: Disordered structure with high dielectric constant

- Hysteresis region: Different cooling and heating behavior

This behavior is directly related to the structural changes occurring in the 4-ethylmorpholine molecules and their coordination environment. The ethyl substituent provides additional degrees of freedom that contribute to the disorder in the high-temperature phase, while the morpholine ring maintains the basic coordination geometry necessary for the material's stability [4].

Design Strategies for Enhanced Performance

The development of improved thermoresponsive dielectric materials based on 4-ethylmorpholine requires careful consideration of structure-property relationships. Key design strategies include:

Substituent modification: The introduction of different alkyl groups at the nitrogen position can tune the phase transition temperature and dielectric switching characteristics [1]. Longer alkyl chains generally lead to lower transition temperatures due to increased conformational flexibility.

Coordination environment optimization: The choice of metal center and coordinating anions significantly affects both the dielectric and luminescent properties [1] [5]. The use of different transition metals can modify the electronic structure and corresponding optical properties.

Crystal engineering approaches: The manipulation of intermolecular interactions through hydrogen bonding and van der Waals forces can be used to control the phase transition behavior and enhance the thermoresponsive characteristics [1] [2].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an ammonia-like odor.

Color/Form

Colorless liquid.

Boiling Point

138.5 °C

138-139 °C @ 763 MM HG

138 °C

281°F

Flash Point

90 °F (32 °C) (OPEN CUP)

32 °C

(oc) 90°F

Vapor Density

4.0 (AIR= 1)

Relative vapor density (air = 1): 4.0

Density

0.8996 @ 20 °C/4 °C

Relative density (water = 1): 0.99

0.90

Odor

Ammonia-like odor.

Melting Point

-64.0 °C

-62.78 °C

-63 °C

-81°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 456 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 451 of 456 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (87.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (42.79%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (29.05%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (72.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (27.94%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (27.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (28.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.03 mmHg

6.1 MM HG @ 20 °C

Vapor pressure, kPa at 20 °C: 0.80

6 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Morpholine, 4-ethyl-: ACTIVE